5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride
Overview
Description
This compound is a biochemical with the molecular formula C14H22N4O.2HCl and a molecular weight of 335.28 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CN1C2=C(C=C(C=C2)CNCCN©C)N(C1=O)C.Cl.Cl . This indicates that the molecule contains a benzoimidazole ring with various functional groups attached, including dimethylamino and ethylamino groups.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Triazafulvalene Systems : The compound has been utilized in the synthesis of novel triazafulvalene systems. For instance, Uršič, Svete, and Stanovnik (2010) describe the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates using similar compounds (Uršič, Svete, & Stanovnik, 2010).
Biological and Pharmacological Studies
Cytotoxic Activity in Cancer Research : Compounds structurally related to 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride have been investigated for their cytotoxic activity in cancer research. For example, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested them for cytotoxic properties against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Anti-Inflammatory Activity : There's research indicating anti-inflammatory activities of compounds related to this compound. Rathi, More, Deshmukh, and Chaudhari (2013) conducted a study on newly synthesized Mannich base derivatives showing significant in-vitro anti-inflammatory activity (Rathi, More, Deshmukh, & Chaudhari, 2013).
Safety and Hazards
properties
IUPAC Name |
5-[[2-(dimethylamino)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2ClH/c1-16(2)8-7-15-10-11-5-6-12-13(9-11)18(4)14(19)17(12)3;;/h5-6,9,15H,7-8,10H2,1-4H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGFFJAJOOAWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCN(C)C)N(C1=O)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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